molecular formula C31H52N2O5S B563818 Valnemulin Trifluoroacetic Acid Salt-d6 CAS No. 1217627-44-5

Valnemulin Trifluoroacetic Acid Salt-d6

Cat. No.: B563818
CAS No.: 1217627-44-5
M. Wt: 570.863
InChI Key: LLYYNOVSVPBRGV-UPYBRTQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valnemulin Trifluoroacetic Acid Salt-d6 involves the incorporation of deuterium atoms into the valnemulin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

Scientific Research Applications

Valnemulin Trifluoroacetic Acid Salt-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of valnemulin and its derivatives.

    Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential therapeutic applications and pharmacokinetics in preclinical studies.

    Industry: Utilized in the development of new antibiotics and the study of drug metabolism.

Mechanism of Action

Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the synthesis of bacterial proteins, leading to the suppression of bacterial growth. The molecular targets include the 50s ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Valnemulin Trifluoroacetic Acid Salt-d6 is unique due to its stable isotope labeling, which allows for precise analytical studies. Similar compounds include:

    Tiamulin: Another pleuromutilin antibiotic with a similar mechanism of action.

    Lefamulin: A newer pleuromutilin derivative used in human medicine.

    Retapamulin: A topical pleuromutilin antibiotic.

These compounds share the pleuromutilin core structure but differ in their specific modifications and applications, highlighting the uniqueness of this compound in research settings .

Properties

CAS No.

1217627-44-5

Molecular Formula

C31H52N2O5S

Molecular Weight

570.863

InChI

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3

InChI Key

LLYYNOVSVPBRGV-UPYBRTQDSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C

Synonyms

2-[[2-[[(2R)-2-Amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl-d6]thio]acetic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-_x000B_tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Trifluoroacetic Acid Salt;  Ec

Origin of Product

United States

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